4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a 4-(2-methoxyphenyl)piperazine moiety at position 4 and a 2-methylimidazole group at position 5. The 2-methoxyphenyl group on the piperazine ring likely enhances lipophilicity and binding affinity to biological targets, while the 2-methylimidazole substituent may improve metabolic stability compared to unsubstituted imidazoles .
Approximated Molecular Properties (based on analogs):
- Molecular Formula: C₁₉H₂₃N₆O
- Molecular Weight: ~349.4 g/mol
- Key Features: Pyrimidine core, piperazine linker, 2-methoxyphenyl aromatic system, and 2-methylimidazole heterocycle.
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-15-20-7-8-25(15)19-13-18(21-14-22-19)24-11-9-23(10-12-24)16-5-3-4-6-17(16)26-2/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSSAZRWYAJYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group through a nucleophilic substitution reaction.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately, often starting from glyoxal and ammonia.
Coupling of Piperazine and Imidazole Rings: The final step involves coupling the substituted piperazine ring with the imidazole ring under specific reaction conditions to form the desired pyrimidine compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and imidazole rings, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors, which are involved in various physiological processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound acts as an antagonist at these receptors, blocking the binding of endogenous catecholamines such as norepinephrine and epinephrine. This blockade results in the relaxation of smooth muscles and a decrease in blood pressure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrimidine derivatives with piperazine and heterocyclic substituents. Below is a comparative analysis of key analogs, highlighting structural variations and their pharmacological implications:
Table 1: Structural and Functional Comparison of Pyrimidine-Based Analogs
Key Findings from Comparative Analysis:
Piperazine Modifications :
- The 2-methoxyphenyl group on piperazine (common in the target compound and analogs) is associated with serotonin (5-HT₁A) and adrenergic receptor interactions .
- Sulfonyl or carbonyl substitutions (e.g., in and ) improve solubility but may reduce blood-brain barrier penetration compared to methoxy groups .
Heterocyclic Substituents at Position 6 :
- Imidazole vs. Pyrazole : 2-methylimidazole (target compound) offers better metabolic stability than pyrazole due to steric shielding of the nitrogen lone pair .
- Trifluoromethyl Groups : Introduce electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets (e.g., kinases) .
Biological Activity Trends: Compounds with sulfonamide or trifluoromethyl groups show promise in enzyme inhibition (e.g., kinases, phosphodiesterases) . Piperazine-pyrimidine hybrids are frequently explored for CNS applications due to their resemblance to known antipsychotics (e.g., Trazodone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
